

Application Notes and Protocols for Red Fluorescent Cellular Staining

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Compound of Interest

Compound Name: Red 30

Cat. No.: B1170523

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Disclaimer: The designation "**Red 30**" is not recognized as a standard biomarker for fluorescent cellular staining in the scientific literature. It is associated with C.I. Pigment **Red 30** and D&C Red No. 30, which are non-fluorescent pigments used in cosmetics and other applications.[1][2][3][4][5][6][7][8] Therefore, these application notes and protocols are provided for a representative Red Fluorescent Nuclear Stain, a common tool in cellular biology, to illustrate the principles and methodologies of utilizing a red-emitting biomarker for cellular staining experiments.

Application Notes: Red Fluorescent Nuclear Stain

Introduction

Red Fluorescent Nuclear Stains are a class of fluorophores designed to specifically bind to the nuclear DNA of eukaryotic cells. Their emission in the red spectrum is advantageous for multiplexing experiments with other fluorescent probes that emit in the blue or green channels, minimizing spectral overlap. These stains can be cell-permeant, allowing for the staining of live cells, or cell-impermeant, selectively staining the nuclei of dead or membrane-compromised cells.[9] The choice of stain depends on the specific application, such as cell cycle analysis, apoptosis detection, or as a nuclear counterstain in immunofluorescence experiments.

Principle of Action

Red Fluorescent Nuclear Stains are typically DNA intercalators or minor groove binders. Upon binding to DNA, their quantum yield of fluorescence increases significantly, leading to a bright

and specific nuclear signal. Cell-impermeant versions are excluded from live cells with intact plasma membranes, making them excellent markers for cell viability. In contrast, cell-permeant dyes can cross the cell membrane and stain the nucleus of living cells.

Applications in Research and Drug Development

- **Cell Counting and Proliferation Assays:** The specific nuclear staining allows for accurate automated cell counting using high-content imaging systems. Changes in cell number in response to drug treatment can be quantified to assess cell proliferation or cytotoxicity.
- **Apoptosis Detection:** Nuclear condensation is a hallmark of apoptosis. The morphology of stained nuclei can be visualized to identify apoptotic cells. Some red fluorescent nuclear stains can be used in conjunction with other apoptotic markers in flow cytometry or microscopy.
- **Cell Cycle Analysis:** The intensity of the nuclear stain is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.
- **Nuclear Counterstaining:** In immunofluorescence and immunohistochemistry, a red fluorescent nuclear stain provides a clear demarcation of the nucleus, allowing for the precise localization of other fluorescently labeled proteins within the cell.
- **High-Content Screening (HCS):** The robust and specific signal of red fluorescent nuclear stains is well-suited for automated image analysis in HCS, enabling the rapid screening of compound libraries for their effects on cellular phenotypes.

Quantitative Data Summary

The following table summarizes typical quantitative data for a generic Red Fluorescent Nuclear Stain. Actual values may vary depending on the specific dye, solvent, and binding state.

Property	Typical Value	Notes
Excitation Maximum (Ex)	~620 - 650 nm	Optimal wavelength for exciting the fluorophore.
Emission Maximum (Em)	~640 - 680 nm	Peak wavelength of the emitted fluorescence.
Quantum Yield (Φ)	0.4 - 0.7 (bound to DNA)	Efficiency of photon emission after photon absorption.
Molar Extinction Coefficient	$> 50,000 \text{ M}^{-1}\text{cm}^{-1}$	A measure of how strongly the dye absorbs light at a given wavelength.
Photostability	High	Resistant to photobleaching, allowing for longer imaging times.
Cell Permeability	Variable	Available in both cell-permeant and cell-impermeant formulations.

Experimental Protocols

Protocol 1: Staining of Fixed and Permeabilized Cells

This protocol is suitable for use as a nuclear counterstain in immunofluorescence experiments.

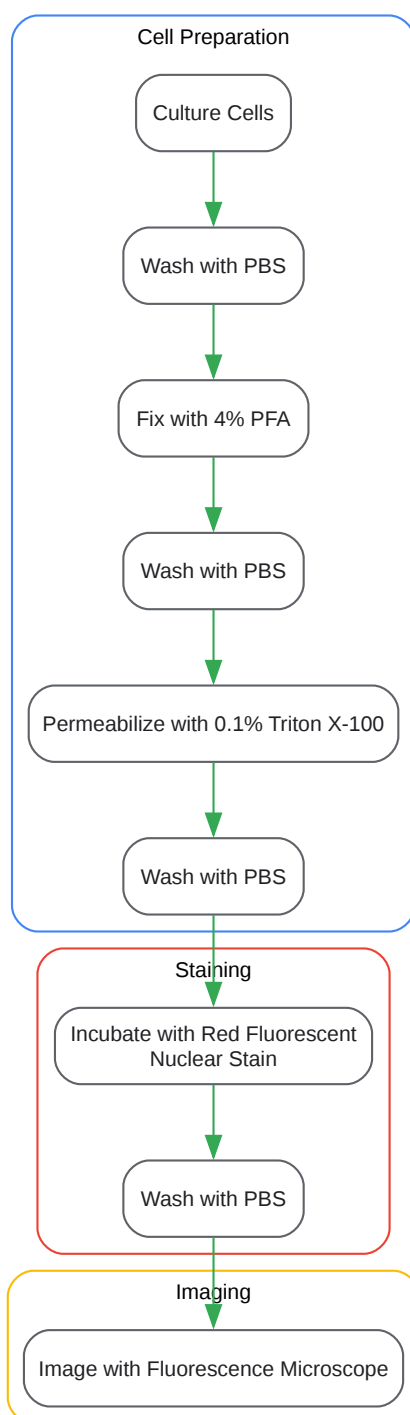
Materials:

- Cells cultured on coverslips or in microplates
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (Fixation Solution)
- 0.1% Triton X-100 in PBS (Permeabilization Solution)
- Red Fluorescent Nuclear Stain stock solution (e.g., 1 mM in DMSO)

- Staining Buffer (e.g., PBS)

Procedure:

- Cell Culture: Grow cells to the desired confluency on a suitable substrate.
- Washing: Gently wash the cells twice with PBS to remove culture medium.
- Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.
- Washing: Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. This step is necessary for the stain to access the nucleus if it is cell-impermeant or to ensure uniform staining.
- Washing: Remove the permeabilization solution and wash the cells three times with PBS.
- Staining: Prepare a working solution of the Red Fluorescent Nuclear Stain in PBS (e.g., 1-5 μ M). Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing: Remove the staining solution and wash the cells two to three times with PBS.
- Imaging: Mount the coverslips with an appropriate mounting medium or image the microplate directly using a fluorescence microscope or high-content imager with filters appropriate for the dye's excitation and emission spectra.



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Caption: Workflow for fixed cell nuclear staining.

Protocol 2: Staining of Live Cells

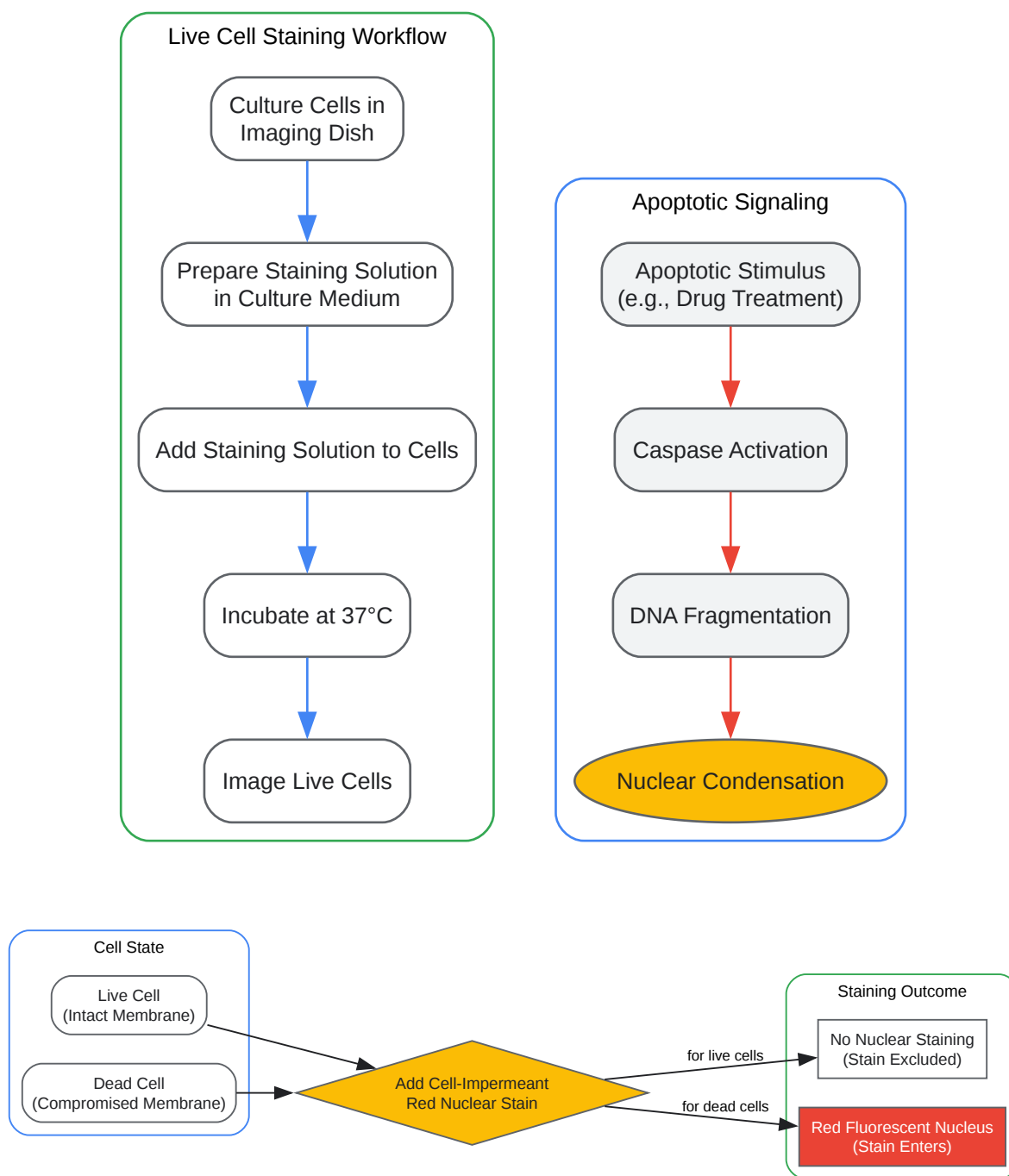
This protocol is for use with a cell-permeant Red Fluorescent Nuclear Stain.

Materials:

- Cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)
- Complete cell culture medium
- Red Fluorescent Nuclear Stain stock solution (e.g., 1 mM in DMSO)

Procedure:

- Cell Culture: Plate cells in an appropriate vessel for live-cell imaging and grow to the desired confluency.
- Staining Solution Preparation: Prepare a working solution of the cell-permeant Red Fluorescent Nuclear Stain in complete cell culture medium (e.g., 0.5-5 μ M). Pre-warm the staining solution to 37°C.
- Staining: Remove the existing culture medium from the cells and add the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing (Optional): For some stains, washing with pre-warmed complete medium may reduce background fluorescence. However, many modern stains are no-wash.
- Imaging: Image the live cells using a fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels. Use appropriate filters for the red fluorescent dye.



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